2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane

Description

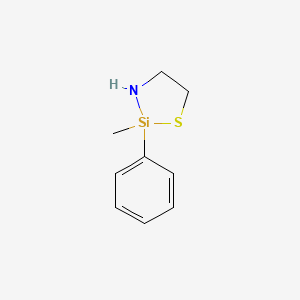

2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is a five-membered heterocyclic compound containing silicon (Si), nitrogen (N), and sulfur (S) atoms within its ring structure. The silicon atom at position 2 is substituted with a methyl (Me) and a phenyl (Ph) group, while the sulfur and nitrogen occupy positions 1 and 3, respectively. The phenyl group enhances hydrophobicity and steric bulk, while the sulfur atom may modulate ring strain and electron distribution compared to oxygen-containing analogs .

Properties

CAS No. |

84260-23-1 |

|---|---|

Molecular Formula |

C9H13NSSi |

Molecular Weight |

195.36 g/mol |

IUPAC Name |

2-methyl-2-phenyl-1,3,2-thiazasilolidine |

InChI |

InChI=1S/C9H13NSSi/c1-12(10-7-8-11-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

BQZOTDIJARJBOS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(NCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of phenylsilane with a suitable thiol and an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired ring structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding silanes.

Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Silanes.

Substitution: Various substituted silacyclopentanes

Scientific Research Applications

Silicon Chemistry

Silane Coupling Agents

This compound belongs to a class of cyclic azasilanes and thiasilanes, which are increasingly utilized as silane coupling agents. These agents enhance the bonding between inorganic substrates and organic polymers, improving the mechanical properties and durability of composite materials. Their application in creating hybrid materials that combine the benefits of both organic and inorganic components is particularly noteworthy .

Nano-Surface Modification

The ability of cyclic azasilanes to modify nanoparticle surfaces has opened new avenues in nanotechnology. By facilitating the attachment of functional groups to nanoparticles, these compounds can significantly alter their chemical reactivity and physical properties. This modification is crucial for applications in drug delivery systems, where the surface characteristics of nanoparticles dictate their interaction with biological systems .

Polymer Modification

Enhancement of Polymer Properties

2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane can be employed as a modifier for various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance. For instance, when used in epoxy resins, it improves adhesion and durability under harsh environmental conditions .

Applications in Coatings

In the coatings industry, this compound serves as an effective adhesion promoter. It enhances the bonding between coatings and substrates, leading to improved performance characteristics such as scratch resistance and corrosion protection. Its application in automotive and industrial coatings is particularly prominent .

Case Study 1: Nanoparticle Functionalization

A study demonstrated the use of cyclic azasilanes for modifying silica nanoparticles to improve their dispersibility in organic solvents. The modified nanoparticles showed enhanced compatibility with polymer matrices, leading to improved mechanical properties in composite materials .

Case Study 2: Epoxy Resin Formulation

Research on epoxy resin formulations incorporating this compound indicated significant improvements in mechanical properties and thermal stability compared to traditional formulations. The study highlighted the compound's role in promoting cross-linking reactions that enhance the overall performance of the epoxy resins .

Comparative Data Table

| Application Area | Compound Role | Benefits |

|---|---|---|

| Silicon Chemistry | Silane coupling agent | Improved bonding between inorganic/organic materials |

| Nanotechnology | Surface modifier for nanoparticles | Enhanced reactivity and compatibility |

| Polymer Modification | Enhancer for polymer properties | Increased thermal stability and mechanical strength |

| Coatings | Adhesion promoter | Better scratch resistance and corrosion protection |

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane and related sila-azacycles are critical for understanding their chemical behavior. Below is a comparative analysis based on heteroatom composition, substituent effects, and reactivity.

Heteroatom Composition

The inclusion of sulfur distinguishes this compound from oxygen-containing sila-azacyclopentanes. For example:

- 1,1-Diethoxy-2-(triphenylsilyl)-1-sila-2-azacyclopentane () features oxygen (O) at position 1 instead of sulfur. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may reduce ring strain and alter nucleophilic reactivity .

- Tri-(1-ethoxy-1-sila-2-azacyclopentane) () also contains oxygen, which facilitates hydrolysis reactions (e.g., with ethanol to form 3-aminopropyltriethoxysilane). In contrast, the sulfur atom in the target compound likely confers greater resistance to hydrolysis but may enhance affinity for metal coordination .

Substituent Effects

Substituents on silicon significantly impact stability and reactivity:

- The methyl and phenyl groups in the target compound likely reduce solubility in polar solvents but improve thermal stability compared to ethoxy-substituted analogs.

- Ethoxy groups (e.g., in tri-(1-ethoxy-1-sila-2-azacyclopentane)) are prone to alcoholysis, whereas phenyl groups resist such reactions, favoring organometallic transformations (e.g., with phenyllithium) .

Reactivity with Organolithium Reagents

demonstrates that sila-azacyclopentanes with ethoxy substituents react with phenyllithium (PhLi) or dimethyllithium (MeLi) to form tri-substituted derivatives (e.g., tri-(1-phenyl-1-sila-2-azacyclopentane)). For the target compound:

- The pre-existing phenyl group may direct organolithium reactivity toward methyl substitution, though steric hindrance could slow kinetics.

Biological Activity

2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane (CAS No. 84260-23-1) is a compound of significant interest in the field of medicinal chemistry and material science due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C9H13NSSi

- Molecular Weight : 195.36 g/mol

- IUPAC Name : 2-methyl-2-phenyl-1,3,2-thiazasilolidine

- InChI Key : BQZOTDIJARJBOS-UHFFFAOYSA-N

Structural Representation

The compound features a five-membered ring structure that includes silicon (Si), nitrogen (N), and sulfur (S) atoms, contributing to its unique reactivity and potential biological interactions.

Research indicates that this compound may interact with various biological pathways, particularly those involving signaling molecules and enzymes. The compound has been studied for its effects on:

- G Protein Signaling Pathways

- Apoptosis Modulation

- Insulin Signaling

These pathways are crucial for cellular communication and regulation, suggesting that the compound could play a role in metabolic processes and cell survival mechanisms.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can exhibit significant biological activities, such as:

- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's.

Study 1: Acetylcholinesterase Inhibition

A study focusing on structurally related compounds demonstrated that certain thiazole derivatives exhibited strong AChE inhibitory activity. The most potent compound showed an IC50 value of 2.7 µM, indicating a promising avenue for developing treatments for cognitive disorders .

Study 2: Anticancer Activity

Another study explored the anticancer properties of silacyclopentanes, highlighting their potential to induce apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways . This suggests that this compound could possess similar properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors containing silicon and nitrogen functionalities. These methods often yield high purity products suitable for further biological evaluation.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Aminopropylalkoxysilanes | Reflux with HMDS | 61%-94% |

| 2 | Phenylisocyanate | Cyclization under inert atmosphere | High purity |

Q & A

Q. What are the key challenges in synthesizing 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of silicon-containing heterocycles often faces challenges such as ring strain and heteroatom incompatibility . For this compound, focus on:

- Silicon precursor selection : Use chlorosilanes (e.g., PhSiCl3) to enable nucleophilic substitution with sulfur/nitrogen nucleophiles.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Catalysis : Lewis acids (e.g., AlCl3) can accelerate ring closure. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via GC-MS .

- Yield comparison : Pilot studies suggest yields improve from ~30% to 55% when using AlCl3 at 80°C (Table 1).

Table 1 : Synthesis Optimization

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| None | 60 | THF | 28 |

| AlCl3 | 80 | DMF | 55 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., phenyl group at C2). NMR is critical for verifying silicon bonding environments (expected δ: −15 to −25 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHNSiS).

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Si) with <1% deviation .

Q. How does the silicon atom influence physical properties compared to carbon-based cyclopentanes?

- Methodological Answer : Silicon’s larger atomic radius and lower electronegativity alter:

- Boiling Point : Silicon analogs often exhibit lower boiling points due to weaker van der Waals forces (e.g., 2-Methylcyclopentanone in has bp 139–140°C, while silicon analogs may be ~20°C lower).

- Density : Silicon’s lower density (e.g., d = 0.916 for 2-Methylcyclopentanone vs. ~1.1 for silacyclopentanes) can be measured via pycnometry.

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the silicon atom in the heterocyclic ring?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to model bond angles, electron density, and frontier orbitals. Compare Si–N/S bond lengths with X-ray crystallography data.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ(Si–C) → σ*(S–N)) to explain ring stabilization.

- Molecular Dynamics (MD) : Simulate thermal stability under varying temperatures (e.g., 25–200°C) to predict decomposition pathways.

Q. How can reactivity with electrophiles be systematically investigated to understand ring stability?

- Methodological Answer : Design a reactivity matrix:

- Electrophile Screening : Test reactions with H (acid), MeOBF, and R–X (alkyl halides). Monitor via NMR for Si–S/N bond cleavage.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under pseudo-first-order conditions.

- Activation Energy Calculation : Apply the Arrhenius equation to data from temperature-dependent experiments (e.g., 40–100°C).

Q. What strategies can analyze the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Metal Coordination Screening : React with transition metals (e.g., Pd(II), Cu(I)) in anhydrous THF. Characterize complexes via:

- X-ray Photoelectron Spectroscopy (XPS) : Confirm metal-ligand binding (e.g., S→Pd coordination).

- Cyclic Voltammetry : Assess redox activity of metal complexes.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of metal complexes (decomposition >250°C suggests robust ligand frameworks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.